
3-Methyl-1-phenylpent-1-en-4-yn-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1-phenylpent-1-en-4-yn-3-ol is an organic compound with the molecular formula C₁₂H₁₄O and a molecular weight of 174.2390 g/mol . This compound is characterized by the presence of a phenyl group, a pentenyl chain, and an alcohol functional group. It is known for its unique structure, which combines alkyne, alkene, and alcohol functionalities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-phenylpent-1-en-4-yn-3-ol can be achieved through various synthetic routes. One common method involves the reaction of phenylacetylene with 3-methyl-1-penten-4-yn-3-ol under specific conditions . The reaction typically requires a catalyst, such as palladium or ruthenium, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves continuous-flow liquid-phase conditions. This method allows for efficient hydrogenation of the compound using palladium catalysts . The process is optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-1-phenylpent-1-en-4-yn-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne and alkene groups to alkanes.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of palladium or platinum catalysts is commonly used.
Substitution: Reagents such as bromine (Br₂) or chlorine (Cl₂) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of phenylacetic acid or benzaldehyde.
Reduction: Formation of 3-methyl-1-phenylpentane.
Substitution: Formation of halogenated derivatives of the phenyl group.
Applications De Recherche Scientifique
3-Methyl-1-phenylpent-1-en-4-yn-3-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mécanisme D'action
The mechanism of action of 3-Methyl-1-phenylpent-1-en-4-yn-3-ol involves its interaction with specific molecular targets and pathways. The compound’s alkyne and alkene groups allow it to participate in various chemical reactions, while the phenyl group provides stability and enhances its binding affinity to target molecules . The alcohol functional group can form hydrogen bonds, further influencing its reactivity and interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-1-penten-4-yn-3-ol: An acetylenic alcohol with similar structural features.
1-Pentyn-3-ol, 3-methyl-: Known for its use in organic synthesis and as a reactant in various chemical reactions.
Uniqueness
3-Methyl-1-phenylpent-1-en-4-yn-3-ol stands out due to its combination of phenyl, alkyne, alkene, and alcohol functionalities. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
56188-07-9 |
|---|---|
Formule moléculaire |
C12H12O |
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
3-methyl-1-phenylpent-1-en-4-yn-3-ol |
InChI |
InChI=1S/C12H12O/c1-3-12(2,13)10-9-11-7-5-4-6-8-11/h1,4-10,13H,2H3 |
Clé InChI |
KMAKBCYNNCCSIN-UHFFFAOYSA-N |
SMILES canonique |
CC(C=CC1=CC=CC=C1)(C#C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


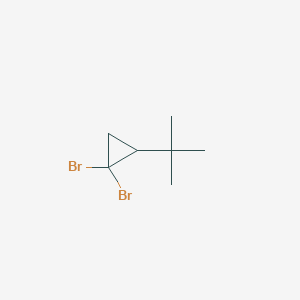
![[1,2,4]Triazolo[3,4-A]phthalazine-3-carboxylic acid](/img/structure/B14639798.png)

![6-amino-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol;4-methylbenzenesulfonic acid](/img/structure/B14639804.png)
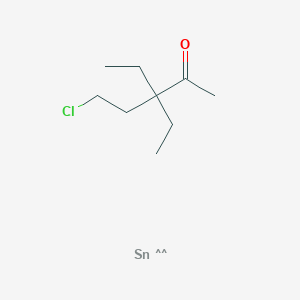
![Trimethyl{[1-(4-methylphenyl)ethenyl]oxy}silane](/img/structure/B14639816.png)
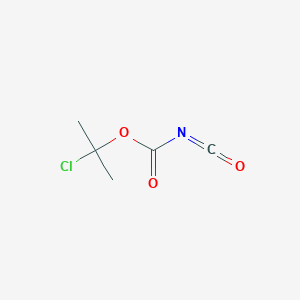
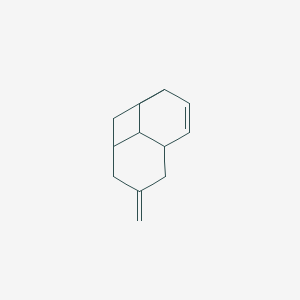
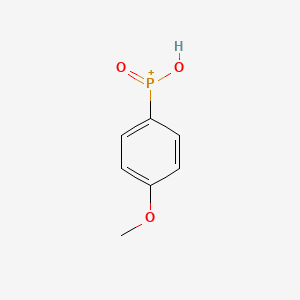

![3-[(2,2-Diethoxyethyl)sulfanyl]oxolan-2-OL](/img/structure/B14639835.png)
![({[2-(2,3-Dimethylazepan-1-yl)-5-oxopent-1-en-3-yl]oxy}sulfinyl)oxidanide](/img/structure/B14639837.png)
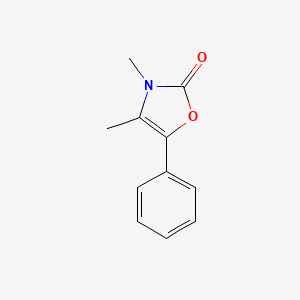
![1,2,3,4,5,6,7-Heptaphenyl-7-borabicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14639858.png)
